Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyanomethyl group, and a methyl group attached to a piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpiperidine-1-carboxylate with cyanomethyl reagents under controlled conditions. One common method is the use of a flow microreactor system, which allows for efficient and sustainable synthesis . The reaction conditions often include the use of solvents such as methylene chloride or chloroform, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste. The use of advanced technologies like flow microreactors enables the direct introduction of functional groups into the compound, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, ion channels, and receptors. For example, it may inhibit calmodulin, a protein that mediates the control of various enzymes and ion channels through calcium-binding . This interaction can modulate cellular processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Tert-butyl (cyanomethyl)carbamate: Similar in structure and used in similar applications.
Tert-butyl (S)-3-(cyanomethyl)piperidine-1-carboxylate: Another piperidine derivative with similar functional groups.
Uniqueness
Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides stability, while the cyanomethyl and methyl groups offer versatility in chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C13H22N2O2 |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-9-5-6-13(4,10-15)7-8-14/h5-7,9-10H2,1-4H3 |
InChI Key |
KWNQUEZTQXLPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CC#N |
Origin of Product |
United States |
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